molecular formula C16H15NO7S2 B2781791 2-[(5E)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANEDIOIC ACID CAS No. 844862-82-4

2-[(5E)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANEDIOIC ACID

Cat. No.: B2781791
CAS No.: 844862-82-4
M. Wt: 397.42
InChI Key: VNXCOFXMMICVKB-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5E)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANEDIOIC ACID is a complex organic compound with a unique structure that includes a thioxothiazolidinone ring, a dimethoxybenzylidene group, and a succinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANEDIOIC ACID typically involves a multi-step process. One common method starts with the condensation of 2,3-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thioxothiazolidinone ring. The final step involves the reaction of the thioxothiazolidinone with maleic anhydride to introduce the succinic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the best reaction conditions, such as temperature, solvent, and catalysts. Additionally, continuous flow chemistry could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(5E)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANEDIOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thioxothiazolidinone ring.

    Substitution: The methoxy groups on the benzylidene moiety can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce groups like hydroxyl or amino functionalities.

Scientific Research Applications

Chemistry

In chemistry, 2-[(5E)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANEDIOIC ACID is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has potential applications as a probe for studying enzyme interactions due to its ability to form stable complexes with certain proteins. It can also be used in the development of new biochemical assays.

Medicine

Medically, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its unique structure allows it to interact with specific molecular targets, potentially leading to new therapeutic applications.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics. It can also be used as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[(5E)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANEDIOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxothiazolidinone ring can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the benzylidene moiety can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.

    Benzylidene derivatives: Compounds with benzylidene groups are often used in the synthesis of dyes and pigments.

    Succinic acid derivatives: These compounds are widely used in the synthesis of pharmaceuticals and as intermediates in organic synthesis.

Uniqueness

2-[(5E)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANEDIOIC ACID is unique due to the combination of its structural features. The presence of both the thioxothiazolidinone ring and the dimethoxybenzylidene group provides a unique set of chemical properties that can be exploited in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with proteins and metal ions sets it apart from other similar compounds.

Properties

IUPAC Name

2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO7S2/c1-23-10-5-3-4-8(13(10)24-2)6-11-14(20)17(16(25)26-11)9(15(21)22)7-12(18)19/h3-6,9H,7H2,1-2H3,(H,18,19)(H,21,22)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXCOFXMMICVKB-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/2\C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.